2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid, also known as MPPA, is a sulfonamide-based compound that has been studied for its potential therapeutic applications. MPPA has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for further research and development.
Mechanism of Action
The mechanism of action of 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid is not fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2, this compound may reduce inflammation and associated symptoms.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, this compound has been shown to have anti-cancer effects, inhibiting the growth and proliferation of cancer cells. This compound has also been shown to have anti-microbial properties, inhibiting the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid is its relatively simple synthesis method, which allows for large-scale production. However, this compound's mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic effects. Additionally, this compound has not been extensively studied in clinical trials, so its safety and efficacy in humans is not yet fully established.
Future Directions
There are several potential future directions for research on 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Another potential direction is the exploration of this compound's anti-cancer properties, particularly in combination with other anti-cancer agents. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans, which could pave the way for its use as a therapeutic agent in the future.
Synthesis Methods
The synthesis of 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid involves the reaction of 3-methyl-4-(propan-2-yloxy)aniline with chlorosulfonic acid, followed by the addition of sodium hydroxide and ethyl chloroacetate. The resulting product is then purified through recrystallization to obtain this compound in high purity.
Scientific Research Applications
2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid has been extensively studied for its potential therapeutic applications. In particular, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
2-[(3-methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6S/c1-8(2)19-11-5-4-10(6-9(11)3)20(16,17)13-18-7-12(14)15/h4-6,8,13H,7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCTZFVJBKDZJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NOCC(=O)O)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.